11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one

Description

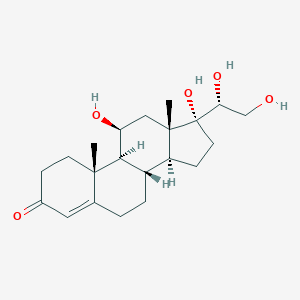

11β,17,20β,21-Tetrahydroxy-pregn-4-en-3-one (systematic name: 20β-dihydrocortisol) is a C21 steroid characterized by hydroxyl groups at positions 11β, 17, 20β, and 21, along with a 3-keto-Δ⁴ structure. It plays a critical role in teleost reproduction, particularly in oocyte maturation and pheromone signaling.

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWCEQOCFFQUKS-LCGKLAOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871599 | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-58-5 | |

| Record name | 11,17,20,21-Tetrahydroxypregn-4-en-3-one, (11beta,20R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(1,2-Dihydroxyethyl)androsten-3-one-11,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11,17,20,21-TETRAHYDROXYPREGN-4-EN-3-ONE, (11.BETA.,20R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77U6C4OLOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fermentation Conditions and Optimization

Incubation occurs at temperatures ≤40°C for ≤48 hours in a culture medium containing Curvularia mycelia or isolated enzymes. Oxygenation is critical, with dissolved oxygen levels maintained at 30–50% saturation. Immobilized cells on substrates like alginate beads enhance reusability and stability.

Table 1: Microbial Hydroxylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | >90% conversion |

| Incubation Time | 24–36 hours | Maximizes product purity |

| Substrate Concentration | 5–10 g/L | Avoids microbial inhibition |

The starting material, 17α,20α/β,21-trihydroxy-pregn-4-en-3-one, is derived from soy sterols, ensuring cost-effectiveness. Saturation at C11 is mandatory, but unsaturation at C1, C4, or C5 is permissible.

Introduction of the 21-hydroxy group employs iodine and calcium salts under controlled conditions. This method avoids bromine, reducing toxicity and side reactions.

Stepwise Iodination and Acetoxylation

The process involves:

-

Deacetylation : 17α-acetate precursors are treated with sodium methoxide in methanol at 25°C for <3 hours.

-

Iodination : Iodine (1.5–2.5 equivalents) is added incrementally with calcium bromide (0.05–0.7 equivalents) and calcium hydroxide (3.75 equivalents).

Table 2: Iodination Reaction Parameters

| Reagent | Quantity (Equiv.) | Role |

|---|---|---|

| Iodine | 2.0 | Electrophilic iodination |

| Calcium Bromide | 0.7 | Catalytic halogenation |

| Calcium Hydroxide | 3.75 | Base for acetate formation |

Enzymatic Reduction for 20β-Hydroxy Configuration

The 20β-hydroxy group is introduced via stereoselective reduction of a C20 ketone intermediate. Enzymes like 20β-hydroxysteroid dehydrogenase (HSD) or chemical reductants like sodium borohydride are employed.

Biocatalytic Reduction with 20β-HSD

-

Substrate : 11β,17α,21-trihydroxy-20-oxo-pregn-4-en-3-one.

-

Conditions : pH 7–8, NADPH cofactor, 25–37°C.

-

Yield : 85–92% with >95% stereoselectivity for 20β-configuration.

Table 3: Enzymatic Reduction Efficiency

| Enzyme Source | Cofactor | Temperature | 20β:20α Ratio |

|---|---|---|---|

| Streptomyces spp. | NADPH | 30°C | 98:2 |

| Human Liver Microsomes | NADH | 37°C | 90:10 |

Chemical reduction with NaBH4 in tetrahydrofuran achieves 70% 20β-selectivity, but enzymatic methods are superior for industrial scalability.

Integrated Synthesis Pathway

A consolidated route combines microbial, chemical, and enzymatic steps:

-

11β-Hydroxylation : Curvularia lunata converts 17α,20α/β,21-trihydroxy-pregn-4-en-3-one to the 11β-derivative.

-

21-Acetoxylation : Iodine/calcium-mediated reaction introduces the 21-hydroxy group.

-

20-Ketone Reduction : 20β-HSD reduces the C20 ketone to the 20β-alcohol.

Table 4: Overall Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 11β-Hydroxylation | 92 | 95 |

| 21-Acetoxylation | 88 | 90 |

| 20β-Reduction | 90 | 98 |

Chemical Reactions Analysis

Types of Reactions

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.

Reduction: This reaction can reduce ketones or aldehydes back to hydroxyl groups.

Substitution: This reaction can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Scientific Research Applications

Biological Research Applications

Hormonal Activity:

- This compound has been identified as a major progestin involved in oocyte maturation in certain fish species such as the black porgy (Acanthopagrus schlegeli). Studies indicate that it significantly influences the maturation of oocytes and is considered a maturation-inducing steroid (MIS) in these organisms .

Anti-inflammatory Properties:

- Research has shown that tetrahydroxy steroids exhibit anti-inflammatory activities. The compound is being investigated for its potential therapeutic effects in treating inflammatory diseases similar to those treated by hydrocortisone .

Endocrine Function Studies:

- The compound's interactions with specific receptors and enzymes make it a valuable tool for studying endocrine functions and hormonal signaling pathways in both animal models and human cells.

Pharmaceutical Applications

Precursor for Steroid Synthesis:

- 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one serves as a precursor in the synthesis of various steroidal compounds. Its structural characteristics allow for further modifications to produce therapeutically relevant steroids such as hydrocortisone and other corticosteroids .

Therapeutic Development:

- The compound is under investigation for its potential use in developing new treatments for conditions like rheumatoid arthritis and other autoimmune disorders due to its anti-inflammatory effects .

Chemical Synthesis Applications

Synthetic Routes:

- The synthesis of this compound typically involves hydroxylation reactions and can utilize various chemical methods to modify its structure. It can be synthesized from simpler steroid precursors through multi-step organic synthesis techniques.

Industrial Production:

- In industrial settings, this compound can be produced using batch processing or continuous flow chemistry methods, which enhance yield and purity during synthesis.

Case Studies

Case Study 1: Oocyte Maturation in Black Porgy

- A study identified 20β-dihydrocortisol as the primary progestin during oocyte maturation. The research demonstrated that injection with LHRH analogs increased plasma concentrations of this compound, confirming its role as an MIS .

Case Study 2: Anti-inflammatory Research

Mechanism of Action

The mechanism of action of 11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors and modulate gene expression, leading to various physiological effects. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in Teleosts

17,20β-Dihydroxypregn-4-en-3-one (17,20β-P)

- Structure : Lacks the 21-hydroxyl group present in 11β,17,20β,21-Tetrahydroxy-pregn-4-en-3-one.

- Role : Primary MIS in many teleosts, regulating spermiation in males and oocyte maturation in females .

- Metabolism : Rapidly sulfated or glucuronidated, reducing its bioavailability compared to the tetrol metabolite of 11β,17,20β,21-Tetrahydroxy-pregn-4-en-3-one .

17,20β,21-Trihydroxypregn-4-en-3-one (17,20β,21-P)

Vertebrate Corticosteroids

Hydrocortisone (Cortisol)

- Structure : 11β-OH, 17α-OH, 21-OH, with 3,20-dione groups.

- Role : Primary glucocorticoid in mammals, regulating metabolism and immune response.

- Key Difference : The 20-keto group and 17α-hydroxyl configuration distinguish it from 11β,17,20β,21-Tetrahydroxy-pregn-4-en-3-one .

20β-Isocortisol

- Structure : 11β,17,20β-Trihydroxy-3-oxo-pregn-4-en-21-al.

- Role : Intermediate in cortoic acid biosynthesis in humans, with conserved oxidation at C-11 .

Betamethasone 21-Phosphate

- Structure : Fluorinated 16β-methyl derivative with a 21-phosphate group.

- Role : Synthetic glucocorticoid used in anti-inflammatory therapies, structurally distinct due to fluorine substitution and lack of 20β-hydroxyl .

Tixocortol Pivalate

Comparative Data Table

Research Findings and Functional Insights

Metabolic Stability

Species-Specific Functions

Biological Activity

11beta,17,20beta,21-Tetrahydroxy-pregn-4-en-3-one, also known as Reichstein's Compound E, is a steroidal compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound is synthesized through multiple steps from simpler steroidal precursors. The hydroxylation at specific positions (11beta, 17alpha, 20beta, and 21) is crucial for its biological activity. The synthesis typically involves enzymatic reactions and chemical modifications to achieve the desired structure.

Reichstein's Compound E primarily acts as a glucocorticoid , binding to glucocorticoid receptors (GR) in various tissues. Its mechanism includes:

- Gene Regulation : Upon binding to GR, it influences gene expression related to metabolism and inflammation.

- Metabolic Pathways : It is involved in the glucocorticoid metabolic pathway and is converted into cortisol in the liver.

- Cellular Effects : The compound affects cellular metabolism and signaling pathways, impacting processes such as cell growth and apoptosis.

Hormonal Regulation

This compound has been shown to regulate several hormonal activities:

- Oocyte Maturation : In teleost fish, it serves as a maturation-inducing steroid (MIS), crucial for oocyte maturation during reproductive cycles. Its levels increase significantly during spawning seasons .

- Spermatogenesis : It also plays a role in male reproductive health by influencing spermatogenesis and sperm motility through hormonal regulation .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties similar to cortisol but with reduced potency. It modulates immune responses and can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study 1: Oocyte Maturation in Fish

A study on the Atlantic croaker demonstrated that this compound levels correlate with oocyte maturation stages. The compound was found to significantly enhance the maturation process during the ovulatory surge of luteinizing hormone (LH) .

Case Study 2: Male Fish Reproductive Health

In male fish species, the administration of this compound has been linked to increased sperm motility and successful spermiation. The study highlighted its role in initiating meiosis during puberty, which is critical for reproductive success .

Table: Comparison of Biological Activities

Pharmacokinetics

The pharmacokinetics of this compound involve its conversion into active metabolites like hydrocortisone in the liver. This metabolic pathway is crucial for its biological effects and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.